2-(4-Bromophenoxy)butanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)butanoyl chloride typically involves the reaction of 4-bromophenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced forms.
Oxidation Reactions: It can be oxidized to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction with LiAlH₄ would produce an alcohol .
Scientific Research Applications
2-(4-Bromophenoxy)butanoyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)butanoyl chloride
- 2-(4-Fluorophenoxy)butanoyl chloride
- 2-(4-Methylphenoxy)butanoyl chloride
Uniqueness
2-(4-Bromophenoxy)butanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different substituents. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-(4-Bromophenoxy)butanoyl chloride, with the molecular formula C10H10BrClO2, is an organic compound notable for its potential biological activities. This compound features a bromophenoxy group and a butanoyl moiety, which contribute to its reactivity and interactions in biological systems. Understanding its biological activity is critical for applications in medicinal chemistry and pharmacology.
- Molecular Weight : 277.54 g/mol
- Structure : The compound consists of a bromophenyl ether linked to a butanoyl chloride, which enhances its electrophilic character, making it a potential candidate for further chemical modifications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and antifungal agent. The following sections detail specific activities, including antibacterial and antifungal properties, along with relevant case studies and findings.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds similar to this compound have shown promising antibacterial activity against various strains of bacteria. For instance, derivatives of related compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.195 μg/mL against Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is crucial for DNA replication .
-
Antifungal Properties :
- Studies indicate that compounds with similar structural motifs exhibit significant antifungal activity. For example, certain derivatives were effective against Candida neoformans, achieving MIC values as low as 0.06 μg/mL .
- The selectivity index (SI) for these compounds often exceeds 1,000, indicating a high degree of selectivity towards fungal cells over mammalian cells .
Case Study 1: Antifungal Efficacy
In a comparative study on the antifungal efficacy of acylhydrazones containing bromophenyl groups, several derivatives were synthesized and tested. The results indicated that compounds with a 4-bromophenyl substituent displayed excellent time-kill profiles against C. neoformans, effectively eradicating the fungus at concentrations as low as 0.5 μg/mL within six hours .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various bromophenyl derivatives to determine their biological activity. It was found that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced antifungal potency while maintaining low toxicity levels in mammalian cell lines .
Table 1: Biological Activity Summary of Related Compounds
Compound Name | MIC (μg/mL) | Activity Type | Selectivity Index |
---|---|---|---|
This compound | TBD | Antibacterial | TBD |
Compound A | 0.195 | Antibacterial | >100 |
Compound B | 0.06 | Antifungal | >1000 |
Compound C | TBD | Antifungal | TBD |
Properties
IUPAC Name |
2-(4-bromophenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPEWBYDYGUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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